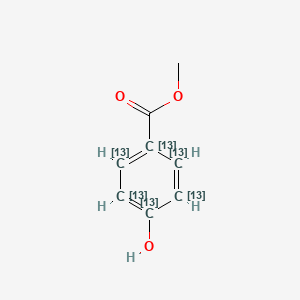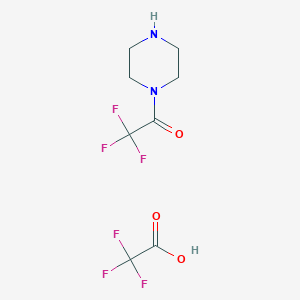![molecular formula C31H29N3O7 B1147781 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid CAS No. 349672-89-5](/img/structure/B1147781.png)
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid and 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid are complex organic compounds with significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of appropriate ketones with 2,5-dioxopyrrolidin-1-yl derivatives. For instance, a mixture of the starting materials in ethanol, with a few drops of glacial acetic acid, is refluxed for several hours . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of these compounds can lead to the formation of various oxidized derivatives, which may have different properties and applications .
Aplicaciones Científicas De Investigación
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Enhancing monoclonal antibody production in mammalian cell cultures.
Medicine: Potential use in therapeutic applications due to their ability to modify biological molecules.
Industry: Used in the production of high-value chemicals and materials.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, they can suppress cell growth and increase cell-specific glucose uptake rates, leading to enhanced monoclonal antibody production . The compounds also affect the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
- 2,5-dioxopyrrolidin-1-yl pent-4-ynoate
Uniqueness
These compounds are unique due to their specific structural properties and their ability to enhance monoclonal antibody production. The presence of the 2,5-dioxopyrrolidin-1-yl group is a key feature that distinguishes them from other similar compounds .
Propiedades
Número CAS |
349672-89-5 |
|---|---|
Fórmula molecular |
C31H29N3O7 |
Peso molecular |
555.59 |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/2C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)20-13-18(7-8-19(20)30(37)38)31(39)41-34-27(35)9-10-28(34)36;1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h2*7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38) |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)

